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Compound of Interest

Compound Name: 2,4-Dinitrophenylacetic acid

Cat. No.: B146835 Get Quote

This whitepaper provides a comprehensive overview of a multi-step synthesis protocol for 2,4-
dinitrophenylacetic acid, a valuable compound in chemical research. The described

methodology is intended for researchers, scientists, and professionals in the field of drug

development and organic synthesis. This guide details the necessary reagents, reaction

conditions, and purification methods for each step of the synthesis, starting from 2,4-

dinitrotoluene.

Physicochemical Properties of 2,4-Dinitrophenylacetic
Acid
A summary of the key physicochemical properties of the target compound, 2,4-
dinitrophenylacetic acid, is presented in the table below. This data is essential for the

characterization and quality control of the final product.
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Property Value Reference

CAS Number 643-43-6 [1]

Molecular Formula C₈H₆N₂O₆ [1][2][3]

Molecular Weight 226.14 g/mol [1][2][3]

Appearance Beige crystalline powder [4]

Melting Point 169-175 °C [2][4]

Boiling Point 430.2 ± 30.0 °C at 760 mmHg [2]

Density 1.6 ± 0.1 g/cm³ [2]

Synthesis Pathway
The synthesis of 2,4-dinitrophenylacetic acid from 2,4-dinitrotoluene is a three-step process.

The overall workflow involves the initial bromination of the benzylic methyl group, followed by a

nucleophilic substitution with a cyanide salt to form the nitrile intermediate. The final step is the

acid-catalyzed hydrolysis of the nitrile to yield the desired carboxylic acid.
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2,4-Dinitrotoluene

2,4-Dinitrobenzyl Bromide

 Step 1: Bromination
(NBS, AIBN, CCl4, Reflux)

2,4-Dinitrobenzyl Cyanide

 Step 2: Cyanation
(NaCN, DMSO)

2,4-Dinitrophenylacetic Acid

 Step 3: Hydrolysis
(H2SO4, H2O, Reflux)

Click to download full resolution via product page

Caption: Synthesis workflow for 2,4-Dinitrophenylacetic Acid.

Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis

of 2,4-dinitrophenylacetic acid.

Step 1: Synthesis of 2,4-Dinitrobenzyl Bromide
This procedure outlines the radical bromination of 2,4-dinitrotoluene at the benzylic position

using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as

the radical initiator.

Materials and Equipment:
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2,4-Dinitrotoluene

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄)

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer

Filtration apparatus

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

2,4-dinitrotoluene (1 equivalent) in carbon tetrachloride.

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile

(AIBN) to the solution.

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by

TLC for the disappearance of the starting material.

After the reaction is complete, cool the mixture to room temperature. The succinimide

byproduct will precipitate out of the solution.

Filter the mixture to remove the succinimide.

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove

any remaining acidic impurities.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to yield crude 2,4-dinitrobenzyl bromide.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethanol/water.

Step 2: Synthesis of 2,4-Dinitrobenzyl Cyanide
This step involves the nucleophilic substitution of the bromide in 2,4-dinitrobenzyl bromide with

a cyanide ion to form 2,4-dinitrobenzyl cyanide.

Materials and Equipment:

2,4-Dinitrobenzyl Bromide

Sodium cyanide (NaCN)

Dimethyl sulfoxide (DMSO)

Round-bottom flask

Magnetic stirrer

Heating mantle (optional, reaction is often exothermic)

Separatory funnel

Extraction solvents (e.g., ethyl acetate)

Procedure:

In a round-bottom flask, dissolve 2,4-dinitrobenzyl bromide (1 equivalent) in dimethyl

sulfoxide (DMSO).

Carefully add sodium cyanide (1.2 equivalents) to the solution in portions, as the reaction

can be exothermic. Maintain the temperature of the reaction mixture below 50°C using a

water bath if necessary.

Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.
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Pour the reaction mixture into a large volume of cold water and extract the product with ethyl

acetate.

Combine the organic extracts and wash them with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary

evaporation.

The resulting crude 2,4-dinitrobenzyl cyanide can be purified by column chromatography on

silica gel or by recrystallization.

Step 3: Synthesis of 2,4-Dinitrophenylacetic Acid
The final step is the hydrolysis of the nitrile group of 2,4-dinitrobenzyl cyanide to a carboxylic

acid using a strong acid catalyst. This procedure is adapted from the synthesis of p-

nitrophenylacetic acid.[5]

Materials and Equipment:

2,4-Dinitrobenzyl Cyanide

Concentrated sulfuric acid (H₂SO₄)

Deionized water

Round-bottom flask with reflux condenser

Heating mantle

Ice bath

Buchner funnel and filter paper

Procedure:

Prepare a solution of dilute sulfuric acid by carefully adding concentrated sulfuric acid to

water. For instance, a solution can be made by adding 300 mL of concentrated sulfuric acid

to 280 mL of water.[5]
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In a round-bottom flask, place the 2,4-dinitrobenzyl cyanide.

Add approximately two-thirds of the prepared sulfuric acid solution to the nitrile and swirl to

ensure all the solid is wetted.

Wash down any solid adhering to the flask walls with the remaining acid solution.

Attach a reflux condenser and heat the mixture to boiling for approximately 15-30 minutes.[5]

After the hydrolysis is complete, cool the reaction mixture and then pour it into an equal

volume of cold water.

Further cool the mixture in an ice bath to precipitate the 2,4-dinitrophenylacetic acid.

Collect the solid product by vacuum filtration and wash it several times with ice-cold water.

The crude product can be purified by recrystallization from hot water to yield beige crystals of

2,4-dinitrophenylacetic acid.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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